

# Technical Guide: Methyl 10-bromodecanoate (CAS No. 26825-94-5)

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## Compound of Interest

Compound Name: Methyl 10-bromodecanoate

Cat. No.: B1348773

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## Chemical Information and Physical Properties

**Methyl 10-bromodecanoate** is a fatty acid ester with the CAS registry number 26825-94-5. It is a key intermediate in organic synthesis, most notably as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup> Its bifunctional nature, possessing both a reactive alkyl bromide and a methyl ester, allows for its conjugation to various molecules of interest.

Table 1: Chemical Identifiers and Properties

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 26825-94-5                                       | [3][4]       |
| Molecular Formula | C <sub>11</sub> H <sub>21</sub> BrO <sub>2</sub> | [3][4]       |
| Molecular Weight  | 265.19 g/mol                                     | [3][4]       |
| IUPAC Name        | methyl 10-bromodecanoate                         | [5]          |
| Synonyms          | 10-Bromodecanoic acid methyl ester               | [3][4]       |
| Appearance        | Colorless to pale yellow liquid                  | [3]          |
| Odor              | Fruity   | [3]          |

Table 2: Physicochemical Data

| Property                              | Value                            | Reference(s) |
|---------------------------------------|----------------------------------|--------------|
| Boiling Point                         | 186 °C (lit.)                    | [3][4][6]    |
| Density                               | 1.137 g/mL at 25 °C (lit.)       | [3][4]       |
| Refractive Index (n <sub>20/D</sub> ) | 1.464 (lit.)                     | [3][4]       |
| Flash Point                           | >230 °F (>110 °C)                | [3][4]       |
| Melting Point                         | -8.3 °C                          | [4]          |
| Vapor Pressure                        | 0.0±0.6 mmHg at 25°C (Predicted) | [4]          |

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data with peak assignments are not readily available in the public domain, typical chemical shifts for similar long-chain alkyl esters can be predicted.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts

| Assignment                         | Predicted Chemical Shift (ppm) |
|------------------------------------|--------------------------------|
| CH <sub>3</sub> -O-                | ~3.67 (s, 3H)                  |
| -CH <sub>2</sub> -C(=O)O-          | ~2.30 (t, 2H)                  |
| -CH <sub>2</sub> -Br               | ~3.40 (t, 2H)                  |
| -(CH <sub>2</sub> ) <sub>6</sub> - | 1.20-1.85 (m, 14H)             |

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts

| Assignment                         | Predicted Chemical Shift (ppm) |
|------------------------------------|--------------------------------|
| C=O                                | ~174                           |
| O-CH <sub>3</sub>                  | ~51                            |
| -CH <sub>2</sub> -Br               | ~34                            |
| -CH <sub>2</sub> -C(=O)O-          | ~34                            |
| -(CH <sub>2</sub> ) <sub>n</sub> - | 24-33                          |

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 10-bromodecanoate** is expected to show characteristic peaks for its functional groups.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm <sup>-1</sup> ) | Description                 |
|------------------|--------------------------------|-----------------------------|
| C=O (ester)      | ~1740                          | Strong, sharp absorption    |
| C-O (ester)      | 1250-1100                      | Strong absorption           |
| C-H (alkane)     | 2950-2850                      | Strong, sharp absorptions   |
| C-Br             | 650-550                        | Moderate to weak absorption |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Methyl 10-bromodecanoate** would likely show a molecular ion peak ( $[M]^+$ ) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z     | Fragment Ion                                    |
|---------|---|
| 264/266 | $[M]^+$ (Isotopic peaks for Br)                 |
| 233/235 | $[M - OCH_3]^+$                                 |
| 185     | $[M - Br]^+$                                    |
| 74      | $[CH_3OC(=O)CH_2]^+$ (McLafferty rearrangement) |
| 59      | $[C(=O)OCH_3]^+$                                |

## Synthesis Protocol

**Methyl 10-bromodecanoate** can be synthesized via Fischer esterification of 10-bromodecanoic acid with methanol, using a strong acid catalyst.

### Fischer Esterification of 10-Bromodecanoic Acid

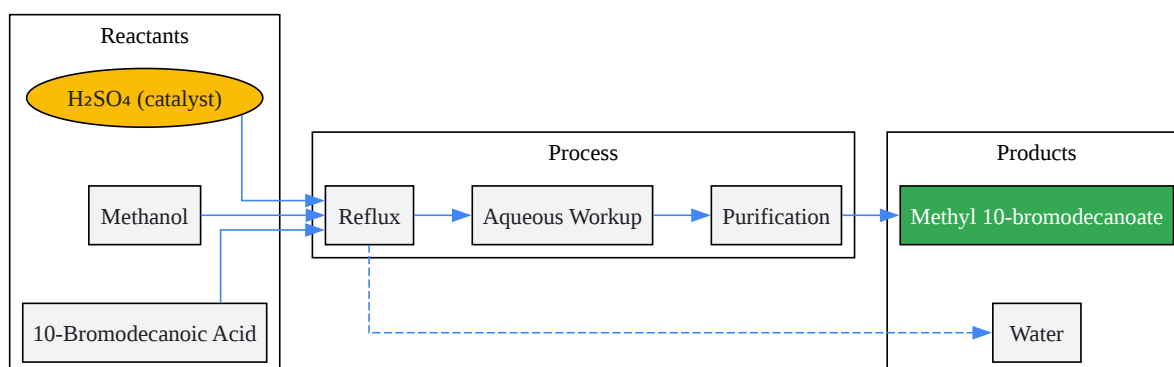
Materials:

- 10-bromodecanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **Methyl 10-bromodecanoate** by vacuum distillation or column chromatography.



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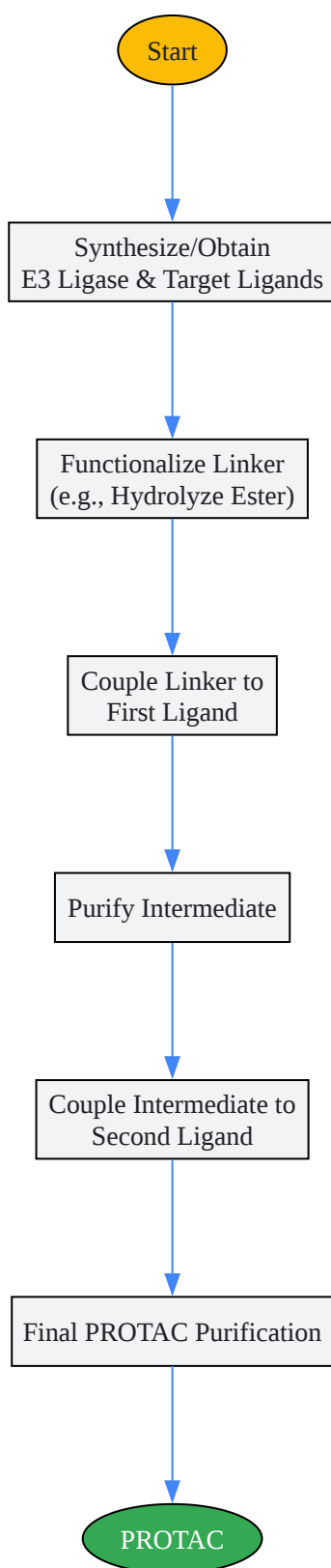
Caption: Fischer Esterification Workflow.

## Application in PROTAC Synthesis

**Methyl 10-bromodecanoate** serves as a versatile linker in the synthesis of PROTACs. The alkyl bromide moiety allows for nucleophilic substitution by a functional group on either the E3 ligase ligand or the target protein ligand.

## General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using an alkyl bromide linker like **Methyl 10-bromodecanoate** typically involves a multi-step process.

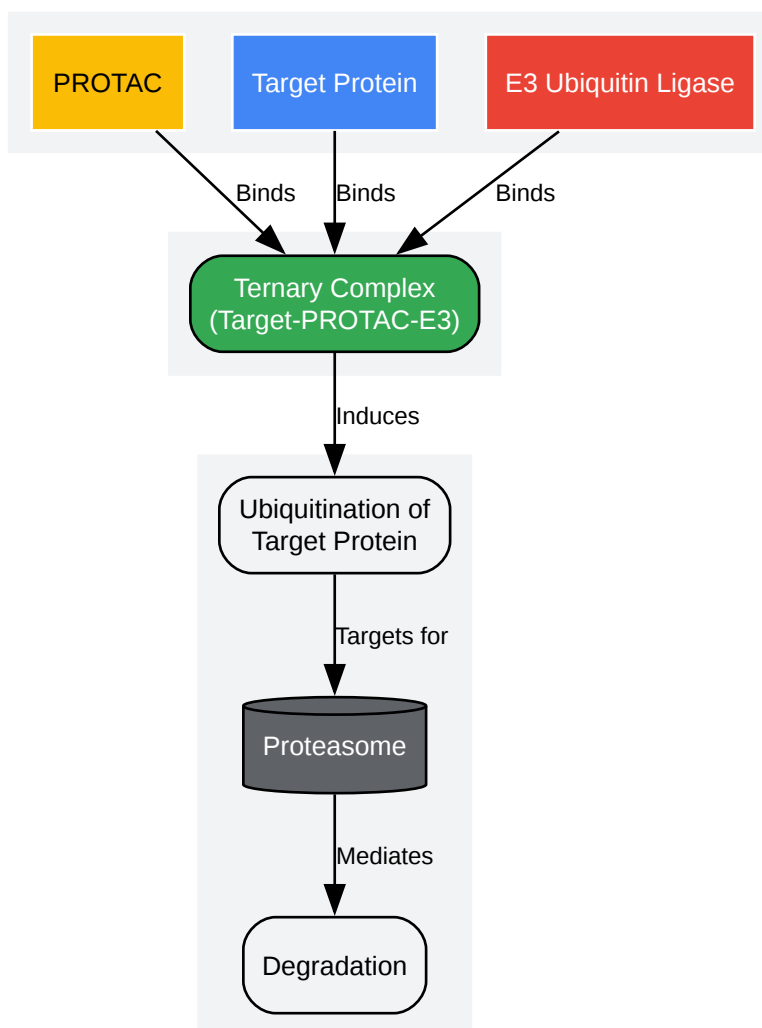


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Caption: General PROTAC Synthesis Workflow.

## PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.



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Caption: PROTAC Mechanism of Action.

## Biological Activity and Toxicology

The primary biological role of **Methyl 10-bromodecanoate** is as a linker molecule, and as such, it is not expected to have significant intrinsic biological activity. Its function is to tether a target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.

There is limited publicly available data on the specific toxicology of **Methyl 10-bromodecanoate**. As with any laboratory chemical, it should be handled with appropriate personal protective equipment.

Table 7: Safety Information

| Hazard Statement                  | Precautionary Statement                                |
|-----------------------------------|--|
| Causes skin irritation.           | Wash skin thoroughly after handling.                   |
| Causes serious eye irritation.    | Wear protective gloves/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.        |

## Conclusion

**Methyl 10-bromodecanoate** is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in modern drug discovery is as a flexible alkyl linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its chemical information, synthesis, and application, serving as a valuable resource for researchers in the field of drug development.

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## References

- 1. benchchem.com [benchchem.com]
- 2. METHYL 10-BROMODECANOATE CAS#: 26825-94-5 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 10-bromodecanoate | C<sub>11</sub>H<sub>21</sub>BrO<sub>2</sub> | CID 554079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]
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